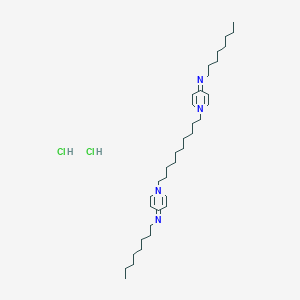Octenidine dihydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Octenidine hydrochloride (octenidine dihydrochloride, Octenisept®) is a cationic antiseptic agent with a broad spectrum of activity against bacteria, fungi, viruses, and protozoa []. It has gained significant interest in scientific research due to its potential applications in various fields, including:
Antisepsis and Infection Prevention
- Skin antisepsis: Research has explored the use of octenidine hydrochloride for pre-operative skin preparation to reduce the risk of surgical site infections (SSIs). While some studies have shown promising results, particularly in combination with other measures [], others have found limited effectiveness compared to other antiseptics []. Further research is needed to determine its definitive role in SSI prevention.
- Decolonization of Staphylococcus aureus: Octenidine hydrochloride has been investigated for decolonization of Staphylococcus aureus, a bacterium commonly associated with healthcare-associated infections (HAIs). Studies have shown varying degrees of success, with decolonization rates ranging from 6% to 87% []. The effectiveness appears to depend on factors like the specific intervention strategy and patient population.
- Catheter-related bloodstream infections (CRBSIs): Research on the use of octenidine hydrochloride for preventing CRBSIs has yielded mixed results. Some studies have shown potential benefits, particularly with daily bathing, while others have found no significant effect [].
Oral Hygiene
Research suggests that octenidine hydrochloride-based mouthwashes may be effective in reducing plaque and gingivitis, comparable to or even superior to chlorhexidine, another commonly used oral antiseptic []. However, further studies are needed to establish its long-term efficacy and safety for oral health.
Other Potential Applications
Scientific research is exploring the potential applications of octenidine hydrochloride in various other areas, including:
- Wound healing
- Food preservation
- Veterinary medicine
Octenidine dihydrochloride is a cationic surfactant and antiseptic agent, primarily used for its disinfectant properties. It is derived from 4-aminopyridine and is characterized by its gemini-surfactant structure, which enhances its antimicrobial activity against a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria. Since its introduction in Europe in 1987, it has been employed as a skin antiseptic prior to medical procedures, particularly in neonatal care due to its effectiveness and lower cost compared to alternatives like chlorhexidine .
The exact mechanism of action of octenidine dihydrochloride is not fully understood, but it likely involves a combination of effects []:
- Disruption of microbial membranes: The cationic nature of octenidine allows it to interact with the negatively charged phospholipids in the bacterial cell membrane, leading to leakage of cellular contents and cell death.
- Denaturation of proteins: Octenidine may also interact with and denature essential bacterial proteins, further inhibiting cell function.
Octenidine dihydrochloride displays potent antimicrobial activity, making it effective against various pathogens. In vitro studies have demonstrated that it requires lower concentrations than chlorhexidine to achieve bactericidal effects against common bacteria such as Staphylococcus aureus, Escherichia coli, and Candida albicans. Its mechanism of action involves disruption of microbial cell membranes, leading to cell lysis . Importantly, no significant resistance has been reported against octenidine as of recent studies, indicating its sustained efficacy in clinical settings .
The synthesis of octenidine dihydrochloride can be summarized as follows:
- Formation of Secondary Amine:
- React octan-1-amine with 4-bromopyridine.
- Formation of Octenidine:
- Treat the secondary amine with 1,10-dichlorodecane to produce octenidine.
- Salt Formation:
This method allows for the production of octenidine dihydrochloride in a laboratory setting, ensuring purity and efficacy for pharmaceutical applications.
Octenidine dihydrochloride is widely used in various medical applications:
- Antiseptic: Utilized before surgical procedures and for wound care.
- Disinfectant: Effective in reducing infection rates in intensive care units.
- Oral Care: Investigated for use in mouth rinses due to its lower cytotoxicity compared to chlorhexidine .
- Research Tool: Studied for its interactions with antibiotics and potential synergistic effects against resistant bacteria .
Interaction studies have shown that octenidine can enhance the effectiveness of certain antibiotics through electrostatic interactions. This property may allow for more efficient targeting of bacterial cell walls by antibiotic compounds when used in conjunction with octenidine. Additionally, research indicates that octenidine's mechanism of action does not lead to significant cross-resistance with other antiseptics or antibiotics, making it a valuable tool in infection control strategies .
Several compounds share structural or functional similarities with octenidine dihydrochloride. Here are some notable examples:
| Compound Name | Structure Type | Antimicrobial Spectrum | Unique Characteristics |
|---|---|---|---|
| Chlorhexidine | Biguanide | Broad-spectrum | Known for its residual activity but potential toxicity issues |
| Benzalkonium chloride | Quaternary ammonium | Limited spectrum | Less effective against Gram-negative bacteria |
| Cetrimonium bromide | Quaternary ammonium | Limited spectrum | Primarily used as a surfactant and preservative |
| Polyhexamethylene biguanide | Biguanide | Broad-spectrum | Long-lasting antimicrobial effects |
Octenidine dihydrochloride stands out due to its unique combination of low toxicity, high efficacy at low concentrations, and lack of observed resistance development, making it particularly suitable for sensitive populations such as neonates .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
Drug Indication
Treatment of upper respiratory tract infections
Prevention of oral soft tissue infections








